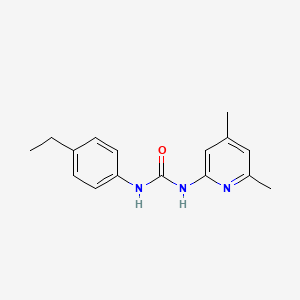
1'-(2-cyanobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(2-cyanobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide, also known as CM-156, is a novel compound that has attracted attention in the field of medicinal chemistry due to its potential as a therapeutic agent. CM-156 belongs to the class of piperidine derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. In
Mécanisme D'action
The exact mechanism of action of 1'-(2-cyanobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in several cellular processes, including calcium signaling, protein folding, and stress response. Modulation of this receptor has been shown to have a wide range of effects, including analgesia, neuroprotection, and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In addition to its analgesic and anti-inflammatory effects, this compound has been shown to have anxiolytic effects in a mouse model of anxiety, suggesting that it may have potential as a treatment for anxiety disorders. This compound has also been shown to improve cognitive function in a rat model of Alzheimer's disease, indicating that it may have potential as a treatment for neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1'-(2-cyanobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide is that it has been shown to have a relatively low toxicity profile in animal models, indicating that it may be safe for use in humans. However, one limitation of this compound is that it has a relatively short half-life, meaning that it may require frequent dosing to maintain therapeutic levels in the body.
Orientations Futures
There are several future directions for research on 1'-(2-cyanobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the potential use of this compound as a treatment for chronic pain conditions, such as neuropathic pain. Another area of interest is the potential use of this compound as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties for use in humans.
Méthodes De Synthèse
The synthesis of 1'-(2-cyanobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide involves a multistep process that begins with the reaction of 2-cyanobenzyl chloride with N-(2-methoxyethyl)piperidine-4-carboxamide in the presence of a base to yield the intermediate product. This intermediate is then treated with 1,4-dibromobutane and a palladium catalyst to form the final product, this compound. The overall yield of this process is approximately 25%.
Applications De Recherche Scientifique
1'-(2-cyanobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has been the subject of several studies that have investigated its potential as a therapeutic agent. One study found that this compound exhibited potent analgesic effects in a mouse model of neuropathic pain, suggesting that it may have potential as a treatment for chronic pain conditions. Another study showed that this compound had anti-inflammatory effects in a rat model of colitis, indicating that it may have potential as a treatment for inflammatory bowel disease.
Propriétés
IUPAC Name |
1-[1-[(2-cyanophenyl)methyl]piperidin-4-yl]-N-(2-methoxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O2/c1-28-14-10-24-22(27)20-7-4-11-26(17-20)21-8-12-25(13-9-21)16-19-6-3-2-5-18(19)15-23/h2-3,5-6,20-21H,4,7-14,16-17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFOEHHFYNMSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-1-[8-(trifluoromethyl)quinolin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5413909.png)
![1-[3-({3-[(2-isopropyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B5413911.png)
![11,11-dimethyl-8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5413925.png)
![5-tert-butyl-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-2-furamide](/img/structure/B5413933.png)
![2-amino-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5413943.png)
![N-(4-methoxybenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5413947.png)
![5-ethyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5413951.png)
![3-[(3-chlorobenzyl)thio]-4-ethyl-5-methyl-4H-1,2,4-triazole](/img/structure/B5413952.png)

![1-(3-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5413963.png)
![3-benzyl-5-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5413969.png)
![2-(methylsulfonyl)-N-[2-(3-phenylpiperidin-1-yl)ethyl]acetamide](/img/structure/B5413980.png)
![1,3-dimethyl-4-[2-(trifluoromethyl)morpholin-4-yl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B5413983.png)
![N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5413990.png)